
(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-mercapto-5-(4-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-5-(4-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-nitrobenzaldehyde with a suitable imidazolone precursor under basic or acidic conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-2-mercapto-5-(4-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-2-mercapto-5-(4-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the nitro and thiol groups can be crucial for the biological activity of these derivatives.
Industry
In the industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5E)-2-mercapto-5-(4-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The thiol group can form disulfide bonds with proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- (5E)-2-mercapto-5-(4-chlorobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- (5E)-2-mercapto-5-(4-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Uniqueness
The presence of the nitro group in (5E)-2-mercapto-5-(4-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one makes it unique compared to its analogs. The nitro group can significantly influence the compound’s reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H11N3O3S |
|---|---|
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
(5E)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11N3O3S/c20-15-14(10-11-6-8-13(9-7-11)19(21)22)17-16(23)18(15)12-4-2-1-3-5-12/h1-10H,(H,17,23)/b14-10+ |
Clave InChI |
OTKRVOXOPIJRAY-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/NC2=S |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)


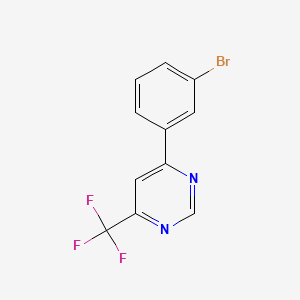
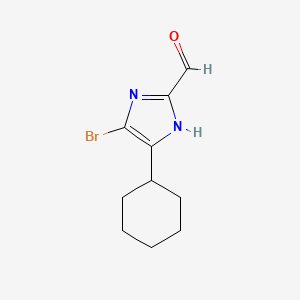
![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)
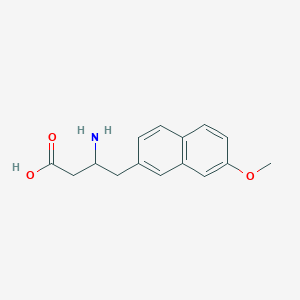

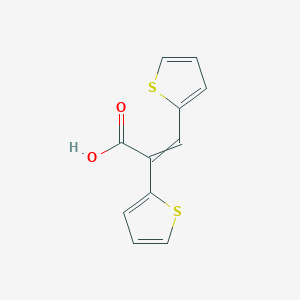

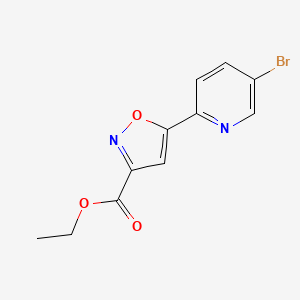
![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)
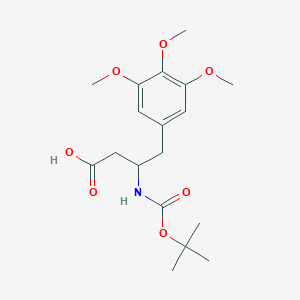
![Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
